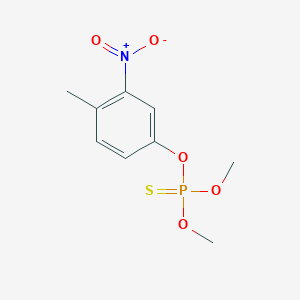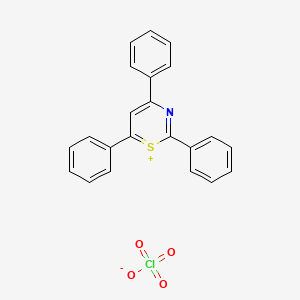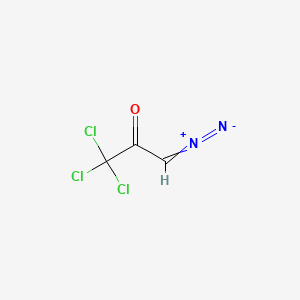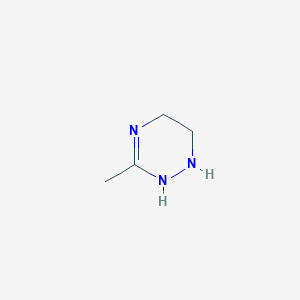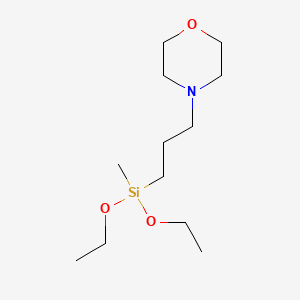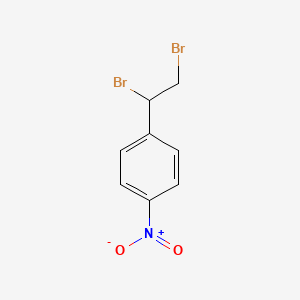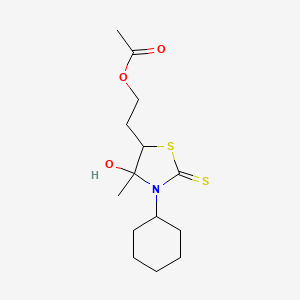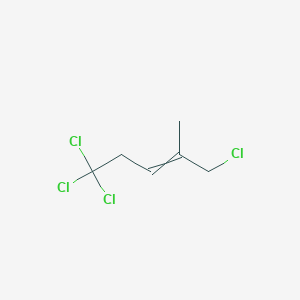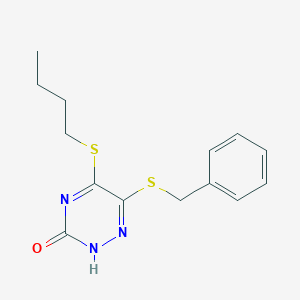
6-(Benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution reaction where a triazine derivative is reacted with benzyl mercaptan and butyl mercaptan in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 50-70°C to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
6-(Benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzyl and butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various alkyl or aryl derivatives depending on the substituents used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 6-(benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2H)-one is not well-documented. it is likely to interact with biological molecules through its sulfur and nitrogen atoms, which can form covalent bonds or coordinate with metal ions. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
6-(Benzylsulfanyl)-1,2,4-triazin-3(2H)-one: Lacks the butylsulfanyl group, which may affect its chemical reactivity and biological activity.
5-(Butylsulfanyl)-1,2,4-triazin-3(2H)-one: Lacks the benzylsulfanyl group, which may influence its properties and applications.
1,2,4-Triazin-3(2H)-one: The parent compound without any sulfanyl groups, which serves as a basic scaffold for further functionalization.
Uniqueness
6-(Benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2H)-one is unique due to the presence of both benzylsulfanyl and butylsulfanyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets.
特性
CAS番号 |
23469-27-4 |
|---|---|
分子式 |
C14H17N3OS2 |
分子量 |
307.4 g/mol |
IUPAC名 |
6-benzylsulfanyl-5-butylsulfanyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C14H17N3OS2/c1-2-3-9-19-12-13(16-17-14(18)15-12)20-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,17,18) |
InChIキー |
CDPWEKFMAGUZJW-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=NC(=O)NN=C1SCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



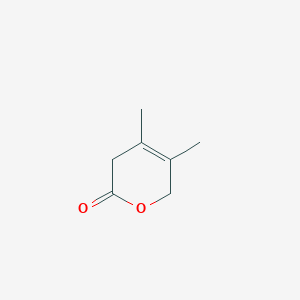
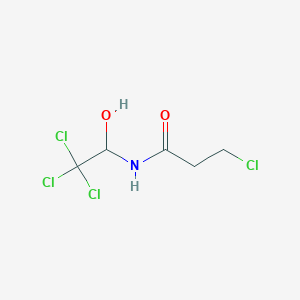
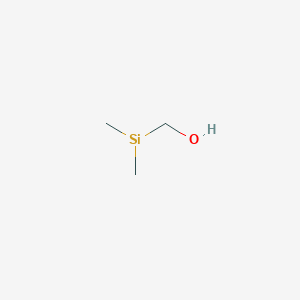
![2-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]-2-methylpropan-1-ol](/img/structure/B14705215.png)
